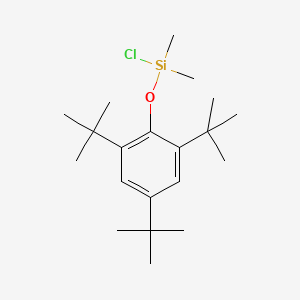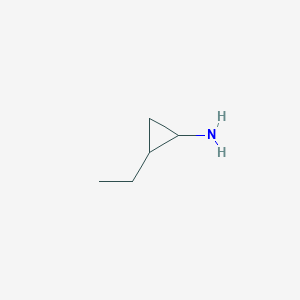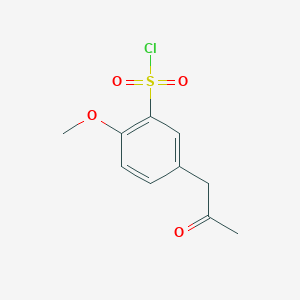
Cyanic acid, 4-methylphenyl ester
Descripción general
Descripción
Cyanic acid, 4-methylphenyl ester, also known as 4-methylphenyl cyanoformate, is an organic compound with the molecular formula C8H7NO. It is a member of the cyanate ester family, which are known for their high-temperature stability and excellent mechanical properties. These compounds are widely used in various industrial applications, particularly in the aerospace and electronics industries due to their desirable performance characteristics .
Métodos De Preparación
The synthesis of cyanic acid, 4-methylphenyl ester typically involves the reaction of 4-methylphenol with cyanogen chloride in the presence of a base. This method is effective for producing aryl cyanates, which are known for their stability and high yield . The reaction conditions generally include a controlled temperature environment to prevent unwanted side reactions and ensure the purity of the product. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound in various applications .
Análisis De Reacciones Químicas
Cyanic acid, 4-methylphenyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Aplicaciones Científicas De Investigación
Cyanic acid, 4-methylphenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a biochemical reagent.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of high-performance materials, such as adhesives, coatings, and composite matrices
Mecanismo De Acción
The mechanism of action of cyanic acid, 4-methylphenyl ester involves its ability to undergo polymerization reactions, forming a network of cyanurate structures. This polymerization is typically initiated by heat or catalysts, leading to the formation of a stable, high-performance polymer . The molecular targets and pathways involved in these reactions include the cyano and ester functional groups, which participate in the formation of the polymer network .
Comparación Con Compuestos Similares
Cyanic acid, 4-methylphenyl ester can be compared with other cyanate esters, such as:
Phenyl cyanate: Similar in structure but lacks the methyl group, resulting in different physical and chemical properties.
Methyl cyanate: Contains a methyl group instead of the phenyl group, leading to variations in stability and reactivity.
Ethyl cyanate: Another similar compound with an ethyl group, which affects its polymerization behavior and applications. The uniqueness of this compound lies in its specific combination of the cyano and 4-methylphenyl groups, which confer distinct properties and make it suitable for specialized applications.
Propiedades
IUPAC Name |
(4-methylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMKNMPRUHJNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484677 | |
| Record name | Cyanic acid, 4-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-58-9 | |
| Record name | Cyanic acid, 4-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanic acid, 4-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Methyl 2-[1-(2-pyridinyl)propylidene]hydrazinecarbodithioate](/img/structure/B1625830.png)
